N-(3-CHLORO-4-FLUOROPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Overview
Description
N-(3-CHLORO-4-FLUOROPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-fluorophenyl group, a methylthio group, and a dioxo-dihydroanthracene carboxamide moiety.
Preparation Methods
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the anthracene core, followed by the introduction of the chloro-fluorophenyl group and the methylthio group. The final step involves the formation of the carboxamide moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the anthracene moiety can be reduced to form alcohols.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-CHLORO-4-FLUOROPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chloro-fluorophenyl group and the methylthio group play crucial roles in binding to target proteins or enzymes, while the anthracene moiety may be involved in electron transfer processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate certain biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other anthracene derivatives and carboxamides with different substituents. For example:
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound has a pyrazolo-pyridine head group instead of the anthracene moiety.
N1-(3-chloro-4-fluorophenyl)-2-(methylthio)acetamide: This compound has a simpler structure with an acetamide group instead of the anthracene carboxamide. The uniqueness of N-(3-CHLORO-4-FLUOROPHENYL)-1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-methylsulfanyl-9,10-dioxoanthracene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFNO3S/c1-29-21-15(22(28)25-11-6-9-17(24)16(23)10-11)8-7-14-18(21)20(27)13-5-3-2-4-12(13)19(14)26/h2-10H,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYAAMKCYOLUOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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